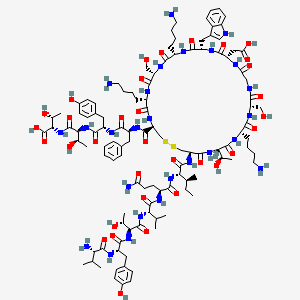
(Cys39)-Tissue Factor (33-53)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Cys39)-Tissue Factor (33-53) is a useful research compound. Its molecular formula is C111H166N26O33S2 and its molecular weight is 2456.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cys39)-Tissue Factor (33-53) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cys39)-Tissue Factor (33-53) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Cys39)-Tissue Factor (33-53) is a peptide derived from the tissue factor (TF) protein, which plays a crucial role in hemostasis and thrombosis. This specific peptide is of interest due to its potential biological activities beyond coagulation, particularly in cancer biology and inflammation.
Tissue factor is a transmembrane glycoprotein that initiates the extrinsic pathway of coagulation upon exposure to blood. The biological activity of (Cys39)-Tissue Factor (33-53) involves:
- Coagulation Activation : Tissue factor interacts with factor VII/VIIa, leading to the activation of the coagulation cascade, which is essential for thrombus formation.
- Cell Signaling : Beyond coagulation, TF activates several signaling pathways that influence cell proliferation, migration, and survival. These pathways include MAPK and PI3K/AKT signaling cascades, which are critical in cancer progression and metastasis .
Role in Cancer
Research indicates that TF expression is associated with tumor progression and metastasis. Tumor cells expressing TF have been shown to enhance their metastatic potential through various mechanisms:
- Tumor Growth : Studies using genetically modified mouse models demonstrated that TF expression does not significantly affect primary tumor growth but is crucial for metastasis. For instance, mice injected with TF-expressing tumor cells exhibited a higher incidence of pulmonary metastases compared to those injected with TF-deficient cells .
- Angiogenesis : TF also contributes to angiogenesis, the formation of new blood vessels from existing ones, which is vital for tumor growth and survival. This process is mediated by factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) .
Inflammation and Immune Response
TF has been implicated in inflammatory processes as well. It can be upregulated by pro-inflammatory cytokines such as TNF-α and IL-6, contributing to the recruitment of immune cells to sites of injury or infection. This suggests a dual role for TF in both hemostatic functions and inflammatory responses .
Case Study 1: Tumor Metastasis
A study involving C57Bl/6-derived fibrosarcoma cell lines highlighted the significance of TF in metastasis. Mice injected with TF-expressing cells showed numerous metastatic foci in the lungs, while those injected with TF-deficient cells had minimal metastases. The findings underscore the importance of TF in facilitating tumor cell dissemination and establishment at distant sites .
Case Study 2: Angiogenesis in Glioma
In glioma models, increased expression of TF was correlated with enhanced angiogenic activity. The interaction between TF and various growth factors led to increased vascular permeability and tumor growth, illustrating how TF can modulate both coagulation and angiogenic processes in a tumor microenvironment .
Research Findings Summary
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-7,13,28-tris(4-aminobutyl)-19-(carboxymethyl)-31-[(1R)-1-hydroxyethyl]-10,25-bis(hydroxymethyl)-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H166N26O33S2/c1-11-56(6)87(133-96(154)72(38-39-82(115)146)123-106(164)86(55(4)5)132-109(167)89(58(8)141)134-101(159)75(127-105(163)85(116)54(2)3)45-63-32-36-66(145)37-33-63)107(165)131-81-53-172-171-52-80(103(161)125-73(43-61-23-13-12-14-24-61)97(155)124-74(44-62-30-34-65(144)35-31-62)100(158)135-90(59(9)142)110(168)137-91(60(10)143)111(169)170)130-95(153)70(28-18-21-41-113)121-102(160)79(51-139)129-93(151)69(27-17-20-40-112)120-98(156)76(46-64-48-117-68-26-16-15-25-67(64)68)126-99(157)77(47-84(148)149)119-83(147)49-118-92(150)78(50-138)128-94(152)71(29-19-22-42-114)122-108(166)88(57(7)140)136-104(81)162/h12-16,23-26,30-37,48,54-60,69-81,85-91,117,138-145H,11,17-22,27-29,38-47,49-53,112-114,116H2,1-10H3,(H2,115,146)(H,118,150)(H,119,147)(H,120,156)(H,121,160)(H,122,166)(H,123,164)(H,124,155)(H,125,161)(H,126,157)(H,127,163)(H,128,152)(H,129,151)(H,130,153)(H,131,165)(H,132,167)(H,133,154)(H,134,159)(H,135,158)(H,136,162)(H,137,168)(H,148,149)(H,169,170)/t56-,57+,58+,59+,60+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXCNNJNTYXOSO-ZMBQCZPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H166N26O33S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2456.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














